Dichlorobis(trimethylphosphine)nickel(II)
CAS No.: 103421-62-1
Cat. No.: VC20796312
Molecular Formula: C6H18Cl2NiP2
Molecular Weight: 281.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103421-62-1 |
|---|---|
| Molecular Formula | C6H18Cl2NiP2 |
| Molecular Weight | 281.75 g/mol |
| IUPAC Name | dichloronickel;trimethylphosphane |
| Standard InChI | InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2 |
| Standard InChI Key | KYHNNWWCXIOTKC-UHFFFAOYSA-L |
| SMILES | CP(C)C.CP(C)C.Cl[Ni]Cl |
| Canonical SMILES | CP(C)C.CP(C)C.[Cl-].[Cl-].[Ni+2] |
Introduction
Overview and Basic Properties
Chemical Identity and Structure
Dichlorobis(trimethylphosphine)nickel(II) is identified by the CAS number 19232-05-4 . Its molecular formula is C6H18Cl2NiP2 , representing a four-coordinate nickel(II) complex with a characteristic square planar geometry. The complex consists of a central nickel atom bonded to two chloride ligands and two trimethylphosphine ligands. This coordination geometry is typical for d8 metal complexes and contributes significantly to its catalytic activity.
The exact mass of the compound is 279.961 , with a calculated molecular weight of 281.754 g/mol . The structure can be represented using the SMILES notation Cl[Ni]Cl.CP(C)C.CP(C)C and InChI: 1S/2C3H9P.2ClH.Ni/c21-4(2)3;;;/h21-3H3;2*1H;/q;;;;+2/p-2 .
Physical Properties
Dichlorobis(trimethylphosphine)nickel(II) appears as a red-to-brown crystalline solid. The compound exhibits the following physical properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 281.754 g/mol | |
| Melting Point | 194-199°C | |
| Boiling Point | 40.5°C at 760 mmHg | |
| Physical Form | Solid | |
| LogP | 4.09440 | |
| PSA | 27.18000 |
The compound's relatively high melting point indicates strong metal-ligand interactions in the complex. The reported boiling point appears inconsistent with the high melting point, suggesting potential decomposition rather than true boiling.
Spectroscopic Characteristics
The spectroscopic properties of Dichlorobis(trimethylphosphine)nickel(II) include a maximum absorption wavelength (λmax) of 244 nm , which falls in the ultraviolet region of the electromagnetic spectrum. This spectroscopic characteristic is valuable for analytical identification and purity assessment of the compound.
Synthesis and Preparation Methods
Laboratory Synthesis Procedures
The laboratory synthesis of Dichlorobis(trimethylphosphine)nickel(II) typically involves the direct reaction of nickel(II) chloride with trimethylphosphine under controlled conditions. The general reaction can be represented as:
NiCl2 + 2P(CH3)3 → NiCl2[P(CH3)3]2
This reaction is usually conducted in an inert atmosphere to prevent oxidation of the nickel complex. Common solvents used for this synthesis include tetrahydrofuran (THF) or dichloromethane. The reaction proceeds under mild conditions and results in the formation of the square planar complex.
Industrial Production Methods
Industrial production of Dichlorobis(trimethylphosphine)nickel(II) follows similar synthetic routes but at a larger scale. The process requires careful optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature and pressure control, use of high-purity reagents, maintenance of an inert atmosphere, efficient mixing, and appropriate solvent selection.
The industrial process may employ specialized equipment to handle trimethylphosphine safely, as this reagent is highly air-sensitive and potentially pyrophoric.
Purification Techniques
Purification of Dichlorobis(trimethylphosphine)nickel(II) typically involves recrystallization from appropriate solvents to obtain the high-purity product (commercial grade is typically 97% pure ). For stock solution preparation, specific guidelines are recommended:
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When stored at -80°C, the solution should be used within 6 months
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When stored at -20°C, it should be used within 1 month
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To increase solubility, heating the tube to 37°C followed by ultrasonic bath treatment is recommended
The purified compound should be stored under an inert atmosphere, preferably argon, to prevent degradation .
Chemical Reactivity
Oxidative Addition Reactions
Dichlorobis(trimethylphosphine)nickel(II) readily participates in oxidative addition reactions with various organic halides, forming nickel(IV) intermediates. This reactivity forms the basis for many of its catalytic applications. The substrate scope for oxidative addition includes:
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Aryl chlorides and bromides
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Activated alkyl halides (e.g., benzyl chlorides)
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Alkenyl halides
These reactions typically proceed at room temperature in solvents such as THF or toluene under an inert atmosphere. The oxidative addition step is often the initial step in catalytic cycles involving this nickel complex.
Reductive Elimination Reactions
Reductive elimination represents the reverse of oxidative addition and is a crucial step in many nickel-catalyzed coupling reactions. In these processes, Dichlorobis(trimethylphosphine)nickel(II) facilitates the formation of new carbon-carbon bonds with high regioselectivity, especially in allylic alkylation reactions. This reactivity is particularly valuable in:
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Kumada-Corriu coupling reactions
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C-C bond forming processes
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Cross-coupling methodologies
The reductive elimination process typically proceeds under mild conditions and is often the product-forming step in catalytic cycles.
Other Significant Reactions
Beyond oxidative addition and reductive elimination, Dichlorobis(trimethylphosphine)nickel(II) exhibits several other important reactivity patterns including C-H activation reactions, transmetalation processes, coordination chemistry with various substrates, and ligand exchange reactions. These diverse reaction pathways contribute to the versatility of this nickel complex in various synthetic applications.
Applications in Catalysis
Cross-Coupling Reactions
Dichlorobis(trimethylphosphine)nickel(II) serves as an effective catalyst for various cross-coupling reactions, most notably:
These reactions provide valuable methods for the formation of carbon-carbon bonds under relatively mild conditions. The nickel complex exhibits high activity and selectivity, often outperforming other transition metal catalysts in specific applications.
Cycloaddition Reactions
The complex is particularly effective in catalyzing certain cycloaddition reactions, especially the regioselective [2+2+2] cycloaddition of carboryne with alkynes to give benzocarborane compounds . These transformations allow for the construction of complex cyclic structures with high regioselectivity, which would be challenging to achieve using other methods.
Borylation Reactions
Dichlorobis(trimethylphosphine)nickel(II) catalyzes the borylation of aryl chlorides , providing an efficient route to organoboron compounds. This transformation is valuable in organic synthesis as the resulting borylated products can serve as versatile intermediates for further functionalization through Suzuki-Miyaura coupling and other reactions.
Other Catalytic Applications
Additional catalytic applications of Dichlorobis(trimethylphosphine)nickel(II) include reductive aldol cyclization-lactonization processes , C-H functionalization reactions, and various carbon-carbon bond formation reactions. The versatility of this nickel complex in catalysis stems from its ability to participate in multiple mechanistic pathways and its compatibility with various functional groups.
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